Cabraleahydroxylactone

Description

Cabraleahydroxylactone has been reported in Betula platyphylla var. japonica, Aglaia elaeagnoidea, and other organisms with data available.

Properties

IUPAC Name |

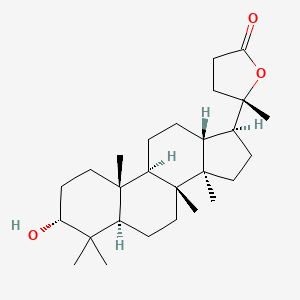

(5S)-5-[(3R,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-21,28H,7-16H2,1-6H3/t17-,18+,19+,20-,21-,24+,25-,26-,27+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDUWGQSZYSNEY-HUOCPXEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)[C@@]5(CCC(=O)O5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501130380 |

Source

|

| Record name | 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35833-69-3 |

Source

|

| Record name | 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35833-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501130380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Natural Source and Isolation of Cabraleahydroxylactone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the natural origins of the tetracyclic triterpenoid Cabraleahydroxylactone, detailing a robust methodology for its extraction, isolation, and purification. The protocols described herein are synthesized from established phytochemical techniques, offering insights into the rationale behind experimental choices to ensure reproducibility and high purity of the final compound.

Introduction to Cabraleahydroxylactone

Cabraleahydroxylactone is a naturally occurring tetracyclic triterpenoid characterized by a gamma-lactone ring and a secondary alcohol functional group.[1] As a plant metabolite, it is part of a diverse class of compounds known for a wide range of biological activities.[2][3] Triterpenoids, in general, are of significant interest to the pharmaceutical and nutraceutical industries due to their therapeutic potential. The complex stereochemistry and functionalization of Cabraleahydroxylactone make it a compelling target for phytochemical investigation and potential drug discovery programs.

Natural Sources of Cabraleahydroxylactone

Cabraleahydroxylactone has been identified in several plant species, primarily within the Meliaceae family. Understanding the distribution of this compound is critical for selecting appropriate raw materials for isolation.

Primary Botanical Sources

The principal sources of Cabraleahydroxylactone and related dammarane-type triterpenes include:

-

Cabralea canjerana (Vell.) Mart.: A tree species belonging to the Meliaceae family, commonly known as "canjerana".[4][5] Various parts of this plant, including the leaves, seeds, and stem bark, are rich sources of bioactive triterpenes and limonoids.[6][7]

-

Aglaia abbreviata and Aglaia elaeagnoidea : Stems of these species are also reported sources of Cabraleahydroxylactone.[1]

-

Betula platyphylla var. japonica : This species of birch has also been noted to contain Cabraleahydroxylactone.[1]

For the purposes of this guide, we will focus on the isolation protocol from Cabralea canjerana, a well-documented source of structurally similar triterpenoids.

Plant Material Collection and Preparation

The initial step in any phytochemical isolation is the proper collection and preparation of the plant material.

-

Collection: Leaves or stem bark of Cabralea canjerana should be collected from mature trees. The concentration of secondary metabolites can vary with season and geographical location, so these factors should be documented.[6]

-

Drying: The collected plant material must be thoroughly dried to prevent enzymatic or microbial degradation of the target compounds. Air-drying in a well-ventilated area away from direct sunlight is recommended, followed by oven-drying at a controlled temperature (typically 40-50°C) to achieve a constant weight.

-

Grinding: The dried material is then ground into a fine powder. This increases the surface area available for solvent extraction, significantly improving the extraction efficiency.

Isolation and Purification Workflow

The isolation of Cabraleahydroxylactone is a multi-step process involving extraction, fractionation, and final purification using various chromatographic techniques. The general workflow is designed to separate the target compound from a complex mixture of other plant metabolites.

Step 1: Solvent Extraction

The choice of solvent is critical and is based on the polarity of the target compound. Triterpenoids like Cabraleahydroxylactone are moderately non-polar.

-

Protocol:

-

Macerate the powdered plant material (1 kg) in a suitable solvent such as dichloromethane (DCM) or n-hexane (5 L) at room temperature for 72 hours with occasional agitation. Hexane is effective for extracting non-polar triterpenoids, while DCM can extract a broader range of compounds, including dammarane-type triterpenes.[7][8]

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This yields the crude extract.

-

-

Causality: Using a solvent of appropriate polarity ensures that the target triterpenoid is efficiently solubilized and extracted from the plant matrix, while minimizing the co-extraction of highly polar compounds like sugars and proteins.

Step 2: Preliminary Fractionation via Column Chromatography

The crude extract is a complex mixture requiring a preliminary separation step, typically achieved using silica gel column chromatography.

-

Protocol:

-

Prepare a slurry of silica gel 60 (200-400 mesh) in n-hexane and pack it into a glass column.

-

Adsorb the crude extract (e.g., 50 g) onto a small amount of silica gel and load it carefully onto the top of the packed column.

-

Elute the column with a solvent gradient of increasing polarity. A common gradient starts with 100% n-hexane and gradually introduces ethyl acetate (e.g., n-hexane:ethyl acetate from 98:2 to 80:20 v/v).[9]

-

Collect fractions of a fixed volume (e.g., 250 mL) and monitor them by Thin-Layer Chromatography (TLC).

-

-

Self-Validation: TLC is used to analyze the collected fractions. Fractions with similar TLC profiles (spot patterns and Rf values) are pooled together. A visualizing agent, such as an anisaldehyde-sulfuric acid spray followed by heating, is used to detect triterpenoids, which typically appear as purple or blue spots.[9] This allows for the targeted pooling of fractions likely containing Cabraleahydroxylactone.

Step 3: High-Performance Liquid Chromatography (HPLC) Purification

The pooled, semi-purified fractions are subjected to further purification using preparative or semi-preparative HPLC, which offers higher resolution.

-

Protocol:

-

Dissolve the pooled fraction in a suitable solvent (e.g., acetonitrile or methanol).

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

Perform separation on a reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size).

-

Use an isocratic mobile phase, such as acetonitrile:water (e.g., 85:15 v/v), at a flow rate of 2-4 mL/min. The optimal mobile phase composition should be determined through analytical HPLC trials.[8][10]

-

Monitor the elution profile using a UV detector, typically at a low wavelength (e.g., 210 nm), as triterpenoids lack strong chromophores.[11]

-

Collect the peak corresponding to Cabraleahydroxylactone.

-

Evaporate the solvent to obtain the pure compound.

-

-

Expertise & Experience: Reversed-phase HPLC is preferred for separating isomeric or structurally similar triterpenoids that are difficult to resolve using normal-phase silica gel chromatography.[8][10] The C18 stationary phase separates compounds based on hydrophobicity, providing an orthogonal separation mechanism to the polarity-based separation on silica.

Data Presentation and Yield

The efficiency of the isolation process can be tracked by measuring the mass and purity at each stage.

| Isolation Stage | Starting Mass (g) | Yield (g) | Purity (%) | Method of Purity Assessment |

| Dried Plant Material | 1000 | - | - | - |

| Crude Dichloromethane Extract | - | 50 | ~5% | Visual Estimation (TLC) |

| Pooled Column Fractions | 50 | 4.5 | ~40-50% | TLC/Analytical HPLC |

| Purified by HPLC | 4.5 | 0.150 | >98% | Analytical HPLC |

Note: The values presented are hypothetical and serve as an illustrative example of a typical isolation yield.

Structural Confirmation

The identity and purity of the isolated Cabraleahydroxylactone must be confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition, confirming the molecular formula C₂₇H₄₄O₃.[1]

Conclusion

The isolation of Cabraleahydroxylactone from natural sources like Cabralea canjerana is a systematic process that relies on the principles of solvent extraction and multi-step chromatography. By carefully selecting solvents and chromatographic conditions, and by validating each step with analytical techniques like TLC and HPLC, researchers can reliably obtain this bioactive triterpenoid in high purity. The detailed protocol and rationale provided in this guide serve as a foundational methodology for scientists engaged in natural product chemistry and drug development.

References

- Methods for the isolation and identification of triterpenes and sterols in medicinal plants. (2013).

- Martelanc, M., Vovk, I., & Simonovska, B. (2009). Separation and identification of some common isomeric plant triterpenoids by thin-layer chromatography and high-performance liquid chromatography.

- TLC and TLC-MS screening of ursolic, oleanolic and betulinic acids in plant extracts. AKJournals.

- Chromatographic separation of eleven triterpenes standard by HPLC-UV.

- Nagarajan, S., & Rao, L. J. M. (2007). Triterpenoids from swallow roots--a convenient HPLC method for separation.

- Dammarane triterpenes from Cabralea canjerana (Vell.) Mart. (Meliaceae): Their chemosystematic significance.

- Cabraleahydroxylactone | C27H44O3. PubChem.

- Cabralea canjerana [(Vell.) Mart.]. Flora de Costa Rica.

- Bioatividade da Cabralea canjerana (Meliaceae) no controle de adultos de Acanthoscelides obtectus (Coleoptera, Bruchidae) em laboratório.

- Leitão, G. G., et al. (2008). Preparative Isolation of Antimycobacterial Shoreic Acid from Cabralea canjerana by High Speed Countercurrent Chromatography.

- Cabralea canjerana (Vell.) Mart. GBIF.

- New Hydroxylactones and Chloro-Hydroxylactones Obtained by Biotransformation of Bicyclic Halolactones and Their Antibacterial Activity. (2024). MDPI.

- Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum). (2021).

Sources

- 1. Cabraleahydroxylactone | C27H44O3 | CID 44421648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cabralea canjerana [(Vell.) Mart. ] [floracostaricensis.myspecies.info]

- 5. gbif.org [gbif.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. akjournals.com [akjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Discovery of Cabraleahydroxylactone from Aglaia abbreviata: A Technical Guide

Abstract

The genus Aglaia, belonging to the Meliaceae family, is a rich reservoir of structurally diverse and biologically active secondary metabolites. These plants, predominantly found in the tropical rainforests of Southeast Asia, have yielded a plethora of compounds, with triterpenoids and rocaglate derivatives being of significant interest to the scientific community for their potent cytotoxic and other pharmacological properties. This in-depth technical guide focuses on the discovery, isolation, structural elucidation, and biological significance of Cabraleahydroxylactone, a tetracyclic triterpenoid, with a specific emphasis on its initial discovery from the stems of Aglaia abbreviata. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the methodologies and scientific rationale behind the identification and characterization of this notable natural product.

Introduction: The Genus Aglaia as a Source of Novel Bioactive Compounds

The Meliaceae family, commonly known as the mahogany family, is renowned for producing complex secondary metabolites, many of which possess significant biological activities. Within this family, the genus Aglaia stands out for its chemical diversity, yielding a range of compounds including rocaglamides, bisamides, flavonoids, and a vast array of triterpenoids.[1] The intricate chemical architectures of these molecules have made them a focal point for natural product chemists and pharmacologists in the quest for new therapeutic agents.

Triterpenoids, in particular, are a large and diverse class of natural products derived from a C30 precursor, squalene. Their structural complexity and varied biological activities, including cytotoxic, anti-inflammatory, and antiviral effects, make them promising candidates for drug discovery. The discovery of novel triterpenoids from Aglaia species continues to contribute to our understanding of the chemical diversity of the plant kingdom and provides new avenues for therapeutic development.

This guide delves into the specifics of one such triterpenoid, Cabraleahydroxylactone, documenting its journey from its natural source, Aglaia abbreviata, to its characterization as a distinct chemical entity.

The Discovery of Cabraleahydroxylactone in Aglaia abbreviata

Cabraleahydroxylactone was identified as a constituent of Aglaia abbreviata in a study published in 2010 by Zhang et al.[2] This research focused on the chemical investigation of the stems of this plant species, leading to the isolation and identification of six new triterpenoids alongside ten known compounds, one of which was Cabraleahydroxylactone.[2] This discovery was significant as it expanded the known chemical inventory of A. abbreviata and highlighted it as a valuable source of tetracyclic triterpenoids.

Prior to its discovery in A. abbreviata, Cabraleahydroxylactone had been isolated from other Aglaia species, including Aglaia crassinervia and Aglaia exima, indicating its distribution across the genus.[3][4]

Isolation and Purification of Cabraleahydroxylactone

The isolation of Cabraleahydroxylactone from Aglaia abbreviata involved a systematic and multi-step extraction and chromatographic process designed to separate this specific compound from the complex mixture of phytochemicals present in the plant material. The general workflow for such an isolation is a testament to the meticulous techniques required in natural product chemistry.

General Experimental Workflow for Isolation

The following diagram outlines a typical workflow for the isolation of a triterpenoid like Cabraleahydroxylactone from a plant source.

Caption: A generalized workflow for the isolation of Cabraleahydroxylactone.

Detailed Protocol for Isolation

The following is a representative, step-by-step protocol for the isolation of Cabraleahydroxylactone, synthesized from established methodologies for triterpenoid isolation from Aglaia species.

Step 1: Plant Material Collection and Preparation

-

Collect the stems of Aglaia abbreviata.

-

Air-dry the plant material in a well-ventilated area, protected from direct sunlight, to prevent the degradation of chemical constituents.

-

Grind the dried stems into a fine powder to increase the surface area for efficient solvent extraction.

Step 2: Extraction

-

Macerate the powdered plant material with a suitable organic solvent, such as 95% ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.

Step 3: Fractionation

-

Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This step separates the compounds based on their polarity. Triterpenoids like Cabraleahydroxylactone are often found in the less polar to moderately polar fractions (e.g., n-hexane and ethyl acetate).

Step 4: Chromatographic Separation

-

Subject the fraction containing the target compound to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect the eluate in numerous small fractions.

Step 5: Purification

-

Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing Cabraleahydroxylactone.

-

Pool the fractions containing the compound of interest and subject them to further purification steps. This may involve repeated column chromatography, size-exclusion chromatography on Sephadex LH-20, or preparative High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.

Step 6: Crystallization

-

For final purification and to obtain a sample suitable for X-ray crystallography, dissolve the purified compound in a suitable solvent (e.g., ethyl acetate) and allow for slow evaporation to induce crystallization.[4]

Structural Elucidation of Cabraleahydroxylactone

The determination of the precise chemical structure of Cabraleahydroxylactone is a critical step that relies on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, stereochemistry, and functional groups.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₄₄O₃ | [5] |

| Molecular Weight | 416.6 g/mol | [5] |

| Appearance | Colorless solid | [4] |

| Class | Tetracyclic Triterpenoid, gamma-Lactone, Secondary Alcohol | [5] |

Spectroscopic Data

The structural elucidation of Cabraleahydroxylactone was achieved through the comprehensive analysis of its spectroscopic data, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS):

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique provides the accurate mass of the molecule, which allows for the determination of its molecular formula. For Cabraleahydroxylactone, the HRESIMS data would show a molecular ion peak corresponding to the exact mass of C₂₇H₄₄O₃.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR Spectroscopy: This technique provides information about the number and types of protons in the molecule, as well as their chemical environment and connectivity. The ¹H NMR spectrum of Cabraleahydroxylactone would display characteristic signals for its methyl groups, methine protons, and the proton attached to the hydroxyl-bearing carbon.

-

¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum reveals the number of carbon atoms in the molecule and their chemical shifts, indicating the types of functional groups they are part of (e.g., carbonyl, olefinic, aliphatic). Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR techniques are crucial for establishing the connectivity of the molecule.

-

Correlation Spectroscopy (COSY): Identifies proton-proton couplings, revealing adjacent protons.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with their directly attached carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are two or three bonds away, which is essential for piecing together the carbon skeleton and placing functional groups.

-

X-ray Crystallography: The definitive three-dimensional structure of Cabraleahydroxylactone, including its absolute stereochemistry, was confirmed by single-crystal X-ray diffraction analysis of a sample isolated from Aglaia exima.[4] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice. The analysis revealed that the molecule possesses three six-membered rings in chair conformations and two five-membered rings with envelope shapes.[4]

Biological Activity of Cabraleahydroxylactone

While the initial report of Cabraleahydroxylactone from Aglaia abbreviata by Zhang et al. focused on the cytotoxic activities of newly discovered triterpenoids from the same plant, other studies have investigated the biological effects of Cabraleahydroxylactone itself.[2]

Cytotoxic Activity

A study by Su et al. in 2006 on the constituents of Aglaia crassinervia evaluated the cytotoxic activity of Cabraleahydroxylactone.[3]

| Cell Line | Cancer Type | IC₅₀ (µg/mL) |

| MCF-7 | Human Breast Cancer | > 20 |

Data from Su et al., 2006.[3]

The results indicated that Cabraleahydroxylactone exhibited weak cytotoxic activity against the MCF-7 human breast cancer cell line, with an IC₅₀ value greater than 20 µg/mL.[3] It is important to note that many other compounds isolated from Aglaia species, particularly the rocaglate derivatives, have demonstrated significantly more potent cytotoxic effects.[1][6] This highlights the vast range of biological potencies within the chemical constituents of this genus.

The study of structure-activity relationships (SAR) among triterpenoids from Aglaia species is an active area of research. The cytotoxic potential of these compounds is often influenced by the specific functional groups and stereochemistry of the molecule. Further investigation and potential chemical modification of Cabraleahydroxylactone could lead to the development of analogues with enhanced bioactivity.

Conclusion and Future Perspectives

The discovery of Cabraleahydroxylactone in Aglaia abbreviata underscores the importance of continued phytochemical investigation of the world's flora as a source of novel chemical entities. The systematic approach of extraction, isolation, and structural elucidation, employing a suite of chromatographic and spectroscopic techniques, remains the cornerstone of natural product chemistry.

While Cabraleahydroxylactone itself has demonstrated modest cytotoxic activity in the reported assays, its unique tetracyclic triterpenoid scaffold provides a valuable template for medicinal chemists. Future research could focus on the semi-synthesis of derivatives of Cabraleahydroxylactone to explore the structure-activity relationships and potentially enhance its biological potency. Furthermore, a broader screening of Cabraleahydroxylactone against a wider panel of cancer cell lines and in other bioassays could reveal other pharmacological activities.

The work on Cabraleahydroxylactone and other constituents of Aglaia abbreviata contributes to the growing body of knowledge on the chemical diversity and therapeutic potential of the Aglaia genus, paving the way for future drug discovery and development efforts.

References

-

Kinghorn, A. D., Pan, L., Fletcher, J. N., & Chai, H. (2011). The relevance of higher plants in lead compound discovery programs. Journal of Natural Products, 74(6), 1539–1555. [Link]

-

Zhang, F., Wang, J. S., Gu, Y. C., & Kong, L. Y. (2010). Triterpenoids from Aglaia abbreviata and their cytotoxic activities. Journal of Natural Products, 73(12), 2042–2046. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 44421648, Cabraleahydroxylactone. Retrieved from [Link].

-

Loong, X. M., Mohamad, K., Awang, K., Hadi, A. H., & Ng, S. W. (2010). Cabraleahydroxylactone from the leaves of Aglaia exima. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2541. [Link]

-

Su, B. N., Chai, H., Mi, Q., Riswan, S., Kardono, L. B., Afriastini, J. J., Santarsiero, B. D., Mesecar, A. D., Farnsworth, N. R., Cordell, G. A., Swanson, S. M., & Kinghorn, A. D. (2006). Activity-guided isolation of cytotoxic constituents from the bark of Aglaia crassinervia collected in Indonesia. Bioorganic & Medicinal Chemistry, 14(4), 960–972. [Link]

- Harneti, D., Supriadin, A., Ulfah, M., Safari, A., Supratman, U., Awang, K., & Hayashi, H. (2014). Cytotoxic constituents from the bark of Aglaia eximia (Meliaceae). Phytochemistry Letters, 8, 28-31.

-

Oktaviani, D. F., Harneti, D., Nurlelasari, Mayanti, T., Supratman, U., Awang, K., & Shiono, Y. (2021). The Cytotoxic Activity of Dammarane-Type Triterpenoids Isolated from the Stem Bark of Aglaia cucullata (Meliaceae). Molecules, 26(16), 4997. [Link]

-

Su, B. N., Chai, H., Mi, Q., Riswan, S., Kardono, L. B. S., Afriastini, J. J., Santarsiero, B. D., Mesecar, A. D., Farnsworth, N. R., Cordell, G. A., Swanson, S. M., & Kinghorn, A. D. (2006). Activity-guided isolation of cytotoxic constituents from the bark of Aglaia crassinervia collected in Indonesia. Bioorganic & Medicinal Chemistry, 14(4), 960–972. [Link]

Sources

Part 1: The Genesis - Assembly of the Core Triterpenoid Scaffold

An In-Depth Technical Guide to the Proposed Biosynthesis of Cabraleahydroxylactone

Foreword: The biosynthesis of natural products is a complex and fascinating field, offering insights into the intricate enzymatic machinery that life has evolved. Cabraleahydroxylactone, a presumed tirucallane-type triterpenoid from the Meliaceae family, represents a class of molecules with significant structural complexity and potential bioactivity. As of this writing, the specific enzymatic pathway leading to Cabraleahydroxylactone has not been fully elucidated in published literature. Therefore, this guide is presented from the perspective of a senior scientist proposing a robust, evidence-based hypothetical pathway. We will construct this pathway by drawing upon the well-characterized biosynthesis of related limonoids, a class of tetranortriterpenoids to which Cabraleahydroxylactone likely belongs. This document will not only outline the proposed steps but also detail the experimental logic and methodologies required to validate this hypothesis, serving as a roadmap for researchers in the field.

All triterpenoids, including the proposed precursor to Cabraleahydroxylactone, originate from the fundamental five-carbon building blocks of isoprenoid metabolism. In plants, the cytosolic Mevalonate (MVA) pathway is primarily responsible for supplying the precursors for triterpenoid synthesis.[1][2]

The journey begins with Acetyl-CoA and proceeds through a series of well-established enzymatic reactions to form isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[1] These C5 units are the universal monomers for all isoprenoids. The key steps are:

-

Condensation: Two molecules of farnesyl pyrophosphate (FPP, C15) are joined in a head-to-head condensation reaction by Squalene Synthase (SQS) to form the linear C30 hydrocarbon, squalene.[1][3]

-

Epoxidation: Squalene Epoxidase (SQE) catalyzes the stereospecific epoxidation of squalene to produce (3S)-2,3-oxidosqualene. This step is critical as it activates the molecule for cyclization.[1][4]

-

Cyclization: This is the most crucial step in generating scaffold diversity. An Oxidosqualene Cyclase (OSC) catalyzes a highly complex cascade of cyclizations and rearrangements. For limonoid biosynthesis, the precursor scaffold is of the tirucallane type.[5] Therefore, we propose that a specific tirucallol synthase converts 2,3-oxidosqualene into tirucalla-7,24-dien-3β-ol.[2][6] This enzyme initiates the polycyclization and controls the stereochemistry of the resulting tetracyclic structure, distinguishing it from the pathways leading to sterols like lanosterol or cycloartenol.[3][5]

Caption: Initial steps from primary metabolism to the core tetracyclic scaffold.

Part 2: Forging the Protolimonoid - The Oxidative Phase

With the core tetracyclic scaffold formed, the pathway enters a phase of extensive oxidative modification, primarily driven by Cytochrome P450 monooxygenases (CYP450s).[4][7] These enzymes are responsible for the intricate decorations that define the limonoid class. Recent research has identified the conserved initial steps leading from the tirucallane scaffold to the first key protolimonoid intermediate, melianol.[6][8][9]

-

Scaffold Oxidation: A series of three successive oxidations are performed on the tirucalla-7,24-dien-3β-ol scaffold.[10] These reactions are catalyzed by co-expressed CYP450s.[2][6]

-

Spontaneous Hemiacetal Formation: The result of these oxidations is a highly unstable intermediate that spontaneously undergoes cyclization to form a hemiacetal ring. This product is the protolimonoid melianol .[6][10] The discovery of the enzymes that convert the triterpene scaffold to melianol was a significant breakthrough in understanding limonoid biosynthesis.[6][8]

Part 3: The Hypothetical Path to Cabraleahydroxylactone - Tailoring and Final Touches

This section moves from established pathways to a proposed sequence of events leading specifically to Cabraleahydroxylactone. Limonoids are classified as tetranortriterpenoids because they lose four carbon atoms from the side chain to form a characteristic furan ring.[2][11]

-

Furan Ring Formation: Starting from a melianol-like precursor, a complex series of oxidative reactions, likely involving multiple CYP450s, cleaves the C24-C27 side chain. This process results in the loss of four carbons and the formation of the signature furan ring attached to the D-ring of the molecule.[11] This creates a basic C26 limonoid structure.[11]

-

Lactone Formation: The name "Cabraleahydroxylactone" implies the presence of a lactone ring. This is commonly formed through a Baeyer-Villiger oxidation, a reaction catalyzed by a specific type of monooxygenase (a Baeyer-Villiger monooxygenase, BVMO) that inserts an oxygen atom adjacent to a ketone. We hypothesize that a CYP450 first oxidizes a specific carbon to a ketone, which is then acted upon by a BVMO to form the lactone ring.

-

Hydroxylation: The "hydroxyl" prefix indicates at least one specific hydroxylation event. This is a classic CYP450-catalyzed reaction, adding a hydroxyl group (-OH) to a specific, regio- and stereochemically defined position on the limonoid core. The precise location of this hydroxylation would be a key structural feature of Cabraleahydroxylactone.

Caption: Proposed biosynthetic route from the triterpenoid scaffold to Cabraleahydroxylactone.

Part 4: Experimental Protocols for Pathway Validation

A proposed pathway remains a hypothesis until validated by experimental evidence. The following protocols describe the key methodologies that would be employed to elucidate and confirm the biosynthesis of Cabraleahydroxylactone.

Protocol 1: Isotopic Labeling and Metabolic Profiling

Objective: To trace the metabolic origin of the Cabraleahydroxylactone carbon skeleton and identify pathway intermediates.

Methodology:

-

Precursor Feeding: Establish cell suspension cultures of the source plant (Cabralea sp.).

-

Feed the cultures with stable isotope-labeled precursors, such as [U-¹³C₆]-D-glucose.[3] The ¹³C atoms will be incorporated into the intermediates and final product.

-

Time-Course Sampling: Harvest cell samples at various time points after feeding.

-

Metabolite Extraction: Perform a comprehensive extraction of metabolites using a biphasic solvent system (e.g., methanol/chloroform/water).

-

LC-MS/MS Analysis: Analyze the extracts using high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Search for the mass of the proposed intermediates (e.g., tirucallol, melianol) plus the mass shifts corresponding to ¹³C incorporation. The pattern of labeling can confirm the precursor-product relationships and the operation of the MVA pathway.[3]

Protocol 2: Transcriptome Mining for Candidate Gene Discovery

Objective: To identify the genes encoding the enzymes (OSCs, CYP450s, etc.) involved in the pathway.

Methodology:

-

Tissue Selection: Collect samples from plant tissues where Cabraleahydroxylactone accumulation is highest (e.g., young leaves, seeds) and tissues where it is absent or low.

-

RNA Sequencing: Extract total RNA from all samples and perform deep transcriptome sequencing (RNA-Seq).

-

Differential Expression Analysis: Compare the transcriptomes of high- vs. low-accumulating tissues to identify genes that are significantly upregulated in the high-accumulation tissues.[7]

-

Co-expression Analysis: Identify a known, conserved pathway gene (e.g., Squalene Synthase) as "bait." Search for genes whose expression patterns are highly correlated with the bait gene across all samples.[7]

-

Candidate Selection: Filter the list of differentially expressed and co-expressed genes for relevant enzyme families: Oxidosqualene Cyclases, Cytochrome P450s, and Baeyer-Villiger Monooxygenases. These become the primary candidates for functional characterization.

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. pnas.org [pnas.org]

- 3. Tracing the biosynthetic origin of limonoids and their functional groups through stable isotope labeling and inhibition in neem tree (Azadirachta indica) cell suspension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Identification of Putative Genes Involved in Limonoids Biosynthesis in Citrus by Comparative Transcriptomic Analysis [frontiersin.org]

- 8. Research reveals bitter truth of how limonoids are made [jic.ac.uk]

- 9. Identification of key enzymes responsible for protolimonoid biosynthesis in plants: Opening the door to azadirachtin production. | John Innes Centre [jic.ac.uk]

- 10. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 11. Complex scaffold remodeling in plant triterpene biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

"physical and chemical characteristics of Cabraleahydroxylactone"

An In-depth Technical Guide to the Physical and Chemical Characteristics of Cabraleahydroxylactone

Introduction

Cabraleahydroxylactone is a naturally occurring tetracyclic triterpenoid belonging to the dammarane class.[1] First identified in plants of the Meliaceae family, it has been isolated from the stems of Aglaia abbreviata and Chisocheton penduliflorus, as well as the leaves of Aglaia exima.[1][2][3][4] The scientific interest in this molecule is significantly driven by its demonstrated biological activities, most notably its antimycobacterial properties against Mycobacterium tuberculosis.[1] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic profile, and established methodologies for its isolation and characterization, offering a foundational resource for researchers exploring its therapeutic potential.

Chemical Identity and Molecular Structure

The unique structural architecture of Cabraleahydroxylactone is fundamental to its chemical behavior and biological function. It is formally classified as a tetracyclic triterpenoid, a gamma-lactone, and a secondary alcohol.[1][2]

-

IUPAC Name: (5S)-5-[(3R,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one[2]

-

Synonyms: 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)-[1]

The molecule's framework consists of three six-membered rings fused in chair conformations and two five-membered rings that adopt envelope shapes.[4] The hydroxyl group is positioned axially, which influences its hydrogen-bonding capabilities and interactions with biological targets.[4] This precise three-dimensional arrangement has been definitively confirmed through single-crystal X-ray analysis.[4]

Physicochemical Properties

The physical properties of Cabraleahydroxylactone dictate its behavior in experimental and physiological environments. These characteristics are essential for designing extraction protocols, formulation strategies, and analytical methods.

| Property | Value | Source(s) |

| Molecular Weight | 416.65 g/mol | [1][5] |

| Appearance | Powder | [6] |

| Melting Point | 242-245 °C | [1] |

| Boiling Point | 518.7 ± 23.0 °C (Predicted) | [1] |

| Density | 1.061 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 15.18 ± 0.70 (Predicted) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [6] |

Spectroscopic and Analytical Profile

The structural elucidation of Cabraleahydroxylactone is a multi-faceted process relying on the synergy of several advanced spectroscopic techniques. Each method provides unique pieces of the structural puzzle, and together they offer an unambiguous confirmation of the molecule's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is paramount for determining the carbon-hydrogen framework of the molecule.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their proximity to one another. Key signals would include those for the numerous methyl groups characteristic of triterpenoids, a distinct signal for the proton attached to the hydroxyl-bearing carbon, and signals corresponding to the protons within the gamma-lactone ring.

-

¹³C NMR: Complements the proton data by identifying the number of unique carbon atoms and their chemical nature (e.g., C=O of the lactone, C-OH, aliphatic carbons).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[7][8] For Cabraleahydroxylactone, the IR spectrum is characterized by prominent absorption bands indicating:

-

A broad absorption in the ~3400-3600 cm⁻¹ region, corresponding to the O-H stretching vibration of the hydroxyl group.

-

A strong, sharp absorption around ~1770 cm⁻¹, characteristic of the C=O stretching vibration of a five-membered (gamma) lactone ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the exact molecular weight and to gain structural insights from the molecule's fragmentation pattern.[9]

-

High-Resolution MS (HRMS): Confirms the elemental composition (C₂₇H₄₄O₃) by providing a highly accurate mass measurement of the molecular ion.[2]

-

Tandem MS (MS/MS): Fragmentation analysis reveals characteristic losses, such as the loss of a water molecule (H₂O) from the hydroxyl group or cleavage patterns related to the lactone ring, which helps in confirming the overall structure.

X-ray Crystallography

As the gold standard for structural determination, single-crystal X-ray analysis has been performed on Cabraleahydroxylactone.[4] This technique provided the definitive, unambiguous three-dimensional structure, confirming the connectivity of all atoms, their spatial orientation, and the stereochemistry at all chiral centers.[4]

Sources

- 1. Cabraleahydroxylactone | 35833-69-3 [chemicalbook.com]

- 2. Cabraleahydroxylactone | C27H44O3 | CID 44421648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cabraleahydroxylactone from the leaves of Aglaia exima - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Cabraleahydroxylactone | 35833-69-3 - Coompo [coompo.com]

- 7. Development of a Robust Platform for Infrared Ion Spectroscopy: A New Addition to the Analytical Toolkit for Enhanced Metabolite Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 9. Spironolactone metabolism in man studied by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Cabraleahydroxylactone (CAS: 35833-69-3)

Abstract: This technical guide provides an in-depth overview of cabraleahydroxylactone, a naturally occurring tetracyclic triterpenoid. It details the compound's core chemical identifiers, including its CAS number and molecular formula, and presents a thorough summary of its physicochemical properties. The guide explores its known biological activities, with a focus on its antimycobacterial and anti-inflammatory potential, positioning it as a compound of interest for drug discovery and development. Furthermore, this document outlines generalized, field-proven methodologies for the isolation, purification, and analysis of cabraleahydroxylactone from natural sources, based on established phytochemical techniques. The content is structured to serve as a vital resource for researchers, chemists, and drug development professionals engaged in the study of natural products.

Core Compound Identification and Classification

Cabraleahydroxylactone is a specialized plant metabolite belonging to the dammarane subclass of tetracyclic triterpenoids.[1][2] Its chemical architecture is characterized by a four-ring steroid-like nucleus and a distinctive gamma-lactone functional group attached to the side chain.[1][3] This structural combination is significant as the lactone ring is a common feature in many biologically active natural products, often contributing to their therapeutic effects.[4][5][6]

1.1. Natural Occurrence

Cabraleahydroxylactone has been successfully isolated from various plant species. It was first identified in the stems of Aglaia abbreviata.[1][3] Subsequent research has confirmed its presence in other plants, including Betula platyphylla var. japonica, Aglaia elaeagnoidea, and Chisocheton penduliflorus.[1][2][3] Its role as a plant metabolite suggests it may be involved in the plant's natural defense mechanisms.[1][3]

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental for any research or development application, from experimental design to formulation. The key properties of cabraleahydroxylactone are summarized in the table below.

| Property | Value | Source |

| CAS Number | 35833-69-3 | [1][3][7][8] |

| Molecular Formula | C₂₇H₄₄O₃ | [1][3][7][9] |

| Molecular Weight | 416.65 g/mol | [1][2][7] |

| IUPAC Name | (5S)-5-[(3R,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one | [3] |

| Synonyms | (S)-5-((3R,5R,8R,9R,10R,13R,14R,17S)-3-Hydroxy-4,4,8,10,14-pentamethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)-5-methyldihydrofuran-2(3H)-one | [7] |

| Physical Form | Powder | [9] |

| Melting Point | 242-245 °C | [1] |

| Boiling Point (Predicted) | 518.7±23.0 °C | [1] |

| Density (Predicted) | 1.061±0.06 g/cm³ | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [9] |

| Storage Conditions | Store at 2-8°C, protected from air and light.[9] |

Biological Activity and Therapeutic Potential

Cabraleahydroxylactone has demonstrated promising bioactivity in preclinical studies, primarily as an antimicrobial and anti-inflammatory agent. These properties make it a compelling candidate for further investigation in drug development programs.

3.1. Antimycobacterial Activity Research has identified cabraleahydroxylactone as a dammarane triterpenoid with notable antimycobacterial activity against Mycobacterium tuberculosis.[1][2] This finding is particularly relevant given the global health challenge posed by tuberculosis and the increasing prevalence of multidrug-resistant strains. The specific mechanism of action has not been fully elucidated but may involve disruption of the bacterial cell membrane or inhibition of essential enzymatic pathways, common mechanisms for bioactive terpenoids.

3.2. Anti-inflammatory Properties In addition to its antimicrobial effects, cabraleahydroxylactone exhibits anti-inflammatory activity. Studies using mouse macrophage RAW264.7 cells have shown that it can inhibit the production of nitric oxide (NO) stimulated by lipopolysaccharide (LPS).[2] LPS is a potent inflammatory trigger, and the inhibition of NO synthesis is a key indicator of anti-inflammatory potential. This suggests that cabraleahydroxylactone could be explored for its utility in treating inflammatory conditions.

3.3. Conceptual Mechanism of Action

The diagram below illustrates the known biological targets of cabraleahydroxylactone, providing a conceptual framework for its therapeutic potential.

Caption: Conceptual diagram of Cabraleahydroxylactone's bioactivity.

Methodologies for Isolation, Purification, and Analysis

While a specific, standardized protocol for cabraleahydroxylactone is not widely published, a robust and effective methodology can be designed based on established principles of phytochemical extraction and purification for triterpenoids from plant matrices.[10][11][12] The following sections detail a generalized, self-validating workflow.

4.1. Generalized Experimental Workflow

The logical flow from raw plant material to a pure, characterized compound is critical. Each step is designed to enrich the target analyte while systematically removing impurities.

Caption: Generalized workflow for isolating Cabraleahydroxylactone.

4.2. Step-by-Step Isolation and Purification Protocol

This protocol describes a practical approach for obtaining high-purity cabraleahydroxylactone.

Step 1: Preparation of Plant Material

-

Obtain authenticated plant material (e.g., stems of Aglaia abbreviata).

-

Air-dry the material in a shaded, well-ventilated area to prevent degradation of thermolabile compounds.

-

Grind the dried material into a coarse powder (approx. 20-40 mesh) to increase the surface area for efficient solvent penetration.

Step 2: Solvent Extraction Causality: The choice of solvent is critical. Ethyl acetate or dichloromethane are effective for extracting moderately polar triterpenoids like cabraleahydroxylactone, offering a good balance between yield and selectivity against highly polar or non-polar contaminants.[9][12]

-

Macerate the powdered plant material in ethyl acetate (1:10 w/v) at room temperature for 72 hours with occasional agitation.

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to yield the crude extract.

Step 3: Primary Purification by Column Chromatography Causality: Silica gel column chromatography separates compounds based on polarity. A gradient elution, starting with a non-polar solvent and gradually increasing polarity, allows for the sequential elution of compounds, with less polar molecules eluting first.[12]

-

Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a glass column.

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20 v/v).

-

Collect fractions of equal volume and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., hexane:ethyl acetate 7:3) and a visualizing agent (e.g., anisaldehyde-sulfuric acid spray followed by heating).

-

Combine fractions showing a prominent spot corresponding to the expected polarity of cabraleahydroxylactone.

Step 4: Final Purification by Preparative HPLC Causality: High-Performance Liquid Chromatography (HPLC) offers superior resolution for final purification. A reversed-phase C18 column separates compounds based on hydrophobicity, which is an orthogonal mechanism to the polarity-based separation on silica, ensuring the removal of closely related impurities.[13][14]

-

Dissolve the combined, enriched fractions in a suitable solvent (e.g., methanol or acetonitrile).

-

Purify the sample using a preparative HPLC system equipped with a C18 column.

-

Use an isocratic mobile phase (e.g., acetonitrile:water) at a constant flow rate, monitored by a UV detector.

-

Collect the peak corresponding to cabraleahydroxylactone.

-

Evaporate the solvent to obtain the pure compound.

4.3. Analytical Characterization and Quality Control Self-Validation: The identity and purity of the final product must be rigorously confirmed.

-

Structural Elucidation: Use Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS) to confirm the chemical structure and molecular weight, comparing the data with published literature values.[12]

-

Purity Assessment: Employ analytical HPLC-UV to determine the purity of the final compound, which should ideally be >98% for use in biological assays.[9]

References

-

PubChem. (n.d.). Cabraleahydroxylactone. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Cabraleahydroxylactone. Retrieved from [Link]

-

Coompo. (n.d.). Cabraleahydroxylactone | 35833-69-3. Retrieved from [Link]

-

LookChem. (n.d.). Cabraleahydroxylactone, CasNo.35833-69-3. Retrieved from [Link]

-

Alimpoumpa, D. et al. (2022). Analytical methods of phytochemicals from the Cuphea genus - A review. ResearchGate. Retrieved from [Link]

-

BluSense Diagnostics. (n.d.). Cabraleahydroxylactone, acetate. Retrieved from [Link]

-

Więckowska, A. et al. (2024). New Hydroxylactones and Chloro-Hydroxylactones Obtained by Biotransformation of Bicyclic Halolactones and Their Antibacterial Activity. MDPI. Retrieved from [Link]

-

Sharma, A. et al. (2022). Bioactive Flavonoids: A Comprehensive Review on Pharmacokinetics and Analytical Aspects. PubMed. Retrieved from [Link]

-

Zhang, Y. et al. (2018). Bioactive Natural Spirolactone-Type 6,7-seco-ent-Kaurane Diterpenoids and Synthetic Derivatives. PubMed. Retrieved from [Link]

-

Bian, T. et al. (2021). Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum). National Institutes of Health. Retrieved from [Link]

-

Bolton, J. L. et al. (2014). Analytical methods for quantitation of prenylated flavonoids from hops. National Institutes of Health. Retrieved from [Link]

-

Mikell, J. et al. (2004). Isolation and Purification of Kava Lactones by High Performance Centrifugal Partition Chromatography. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). Caprolactam. National Center for Biotechnology Information. Retrieved from [Link]

-

Sakamoto, K. et al. (1992). Purification and Characterization of a Novel Lactonohydrolase From Agrobacterium Tumefaciens. PubMed. Retrieved from [Link]

-

Pohl, P. et al. (2014). Analytical methods applied for the characterization and the determination of bioactive compounds in coffee. ResearchGate. Retrieved from [Link]

-

Liu, Y. et al. (2015). Isolation and Characterization of Curdlan Produced by Agrobacterium HX1126 Using α-lactose as Substrate. PubMed. Retrieved from [Link]

-

Kunasundari, B. & Sudesh, K. (2011). Isolation and Purification of Bacterial Poly(3-Hydroxyalkanoates). ResearchGate. Retrieved from [Link]

-

Vo, T. N. et al. (2019). Isolation and Purification of Bioactive Compounds from the Stem Bark of Jatropha podagrica. MDPI. Retrieved from [Link]

-

Ferrentino, G. et al. (2024). Potential Role of Bioactive Compounds: In Vitro Evaluation of the Antioxidant and Antimicrobial Activity of Fermented Milk Thistle. MDPI. Retrieved from [Link]

Sources

- 1. Cabraleahydroxylactone | 35833-69-3 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Cabraleahydroxylactone | C27H44O3 | CID 44421648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bioactive Natural Spirolactone-Type 6,7- seco- ent-Kaurane Diterpenoids and Synthetic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activity, Hepatotoxicity, and Structure-Activity Relationship of Kavalactones and Flavokavins, the Two Main Bioactive Components in Kava (Piper methysticum) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Cabraleahydroxylactone, CasNo.35833-69-3 BOC Sciences United States [bocscichem.lookchem.com]

- 9. Cabraleahydroxylactone | 35833-69-3 - Coompo [coompo.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Isolation and Purification of Bioactive Compounds from the Stem Bark of Jatropha podagrica - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]

The Architectonics of Nature: A Technical Guide to Tetracyclic Triterpenoids in Drug Discovery

Foreword: Beyond the Isoprene Unit

In the vast and intricate world of natural products, the C30 isoprenoids known as triterpenoids represent a particularly rich and diverse class of molecules. Among these, the tetracyclic triterpenoids stand out for their profound and varied biological activities, which have captivated chemists and pharmacologists for decades. These compounds, sculpted by evolution into complex three-dimensional structures, offer a tantalizing glimpse into nature's own combinatorial chemistry library. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the core principles of tetracyclic triterpenoids, from their structural classification and biosynthetic origins to their mechanisms of action and the practical methodologies for their study. Our journey will not be a mere recitation of facts but a causal exploration of why these molecules are structured the way they are, how they come to be, and how we can harness their therapeutic potential.

Part 1: The Structural Tapestry - Classification of Tetracyclic Titerpenoids

The foundational architecture of all tetracyclic triterpenoids is a four-ring system derived from the cyclization of squalene. However, subtle variations in the cyclization process and subsequent enzymatic modifications give rise to a remarkable diversity of skeletal structures. Understanding this classification is paramount to appreciating the structure-activity relationships that govern their biological functions.

Triterpenoids are broadly categorized based on the number of rings in their core structure, with tetracyclic and pentacyclic forms being the most common.[1] Tetracyclic triterpenoids are further subdivided into several key groups, primarily distinguished by their stereochemistry and substitution patterns. The most prominent among these are:

-

Lanostane-type: Characterized by a 4,4,14α-trimethylcholestane skeleton, lanostanes are the biogenetic precursors to steroids in animals and fungi.[2] Their structure is typified by lanosterol. Many lanostane-type triterpenoids have been isolated from medicinal mushrooms like Ganoderma lucidum and have demonstrated significant anti-inflammatory and anti-adipogenesis activities.[3][4]

-

Dammarane-type: These triterpenoids possess a characteristic tetracyclic core and are abundantly found in plants of the Araliaceae family, such as Panax ginseng (ginseng).[5][6] The renowned ginsenosides, with their diverse pharmacological effects, are prime examples of dammarane-type saponins.[7]

-

Cucurbitane-type: Named after the Cucurbitaceae family of plants (e.g., pumpkins, cucumbers), cucurbitacins are highly oxidized and often bitter-tasting tetracyclic triterpenoids.[8][9] They are known for their potent cytotoxic and anti-inflammatory activities.[10][11] Their basic skeleton is the 19-(10→9β)-abeo-10α-lanost-5-ene structure.[12]

-

Cycloartane-type: A key intermediate in the biosynthesis of plant sterols.

-

Protostane-type: Another important group with a distinct stereochemical arrangement.

This structural diversity, arising from the varied cyclization of 2,3-oxidosqualene, is the primary determinant of the vast array of biological activities exhibited by these compounds.

Part 2: The Genesis - Biosynthesis of Tetracyclic Triterpenoids

The journey from the simple C5 isoprene unit to the complex tetracyclic scaffold is a masterpiece of enzymatic precision. The biosynthesis of triterpenoids occurs via the mevalonate (MVA) pathway in the cytoplasm and endoplasmic reticulum.[11] This pathway provides the universal building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The core pathway can be dissected into several key stages:

-

Squalene Synthesis: Two molecules of farnesyl pyrophosphate (FPP), themselves formed from the condensation of IPP and DMAPP, are joined tail-to-tail by squalene synthase (SQS) to form the linear C30 precursor, squalene.[10]

-

Epoxidation: Squalene is then oxidized to 2,3-oxidosqualene by squalene epoxidase (SQE). This epoxide is the crucial branching point for the synthesis of most cyclic triterpenoids.[10]

-

Cyclization: The fate of 2,3-oxidosqualene is determined by a class of enzymes known as oxidosqualene cyclases (OSCs). The specific OSC dictates the initial folding of the squalene chain, leading to different cationic intermediates and ultimately, different tetracyclic skeletons.[13]

-

Lanostane and Cycloartane Synthesis: In fungi, animals, and some plants, 2,3-oxidosqualene is cyclized by lanosterol synthase to form the protosteryl cation, which then rearranges to yield lanosterol. In most plants, cycloartenol synthase catalyzes a similar reaction to produce cycloartenol.

-

Dammarane Synthesis: In plants like Panax ginseng, dammarenediol-II synthase catalyzes the cyclization of 2,3-oxidosqualene to form dammarenediol-II, the precursor to dammarane-type saponins.[14]

-

Cucurbitane Synthesis: The biosynthesis of cucurbitacins begins with the cyclization of 2,3-oxidosqualene to cucurbitadienol, a reaction catalyzed by a specific cucurbitadienol synthase.[15]

-

-

Post-Cyclization Modifications: The initial tetracyclic skeletons undergo extensive modifications by a suite of enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs). These enzymes introduce hydroxyl, carboxyl, and keto groups, and attach various sugar moieties, leading to the vast diversity of naturally occurring tetracyclic triterpenoids.[10]

Caption: Generalized biosynthetic pathway of major tetracyclic triterpenoid classes.

Part 3: The Pharmacological Promise - Biological Activities and Mechanisms of Action

Tetracyclic triterpenoids exhibit a broad spectrum of pharmacological activities, making them attractive candidates for drug development. Their mechanisms of action are often multifaceted, involving the modulation of multiple signaling pathways.

Anticancer Activity

A significant body of research has focused on the anticancer properties of tetracyclic triterpenoids. Their effects are mediated through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.

Key Signaling Pathways Targeted by Anticancer Triterpenoids:

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is common in many cancers. Cucurbitacins, in particular, are potent inhibitors of this pathway.[5][12] They can suppress the phosphorylation of both JAK and STAT proteins, leading to the downregulation of target genes involved in cell survival and proliferation.[1][16]

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation and cancer. Many triterpenoids have been shown to inhibit the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory and pro-survival genes.[17][18]

-

PI3K/Akt/mTOR Pathway: This pathway is a key regulator of cell growth, proliferation, and survival. While less extensively studied for tetracyclic triterpenoids compared to other pathways, some evidence suggests that certain triterpenoids may exert their anticancer effects through the modulation of PI3K/Akt/mTOR signaling.[13]

Caption: Overview of key signaling pathways modulated by tetracyclic triterpenoids in cancer.

Quantitative Cytotoxicity Data:

The cytotoxic potential of tetracyclic triterpenoids is often quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Cucurbitacin I | A549 | Lung Adenocarcinoma | ~0.5 | [1] |

| Cucurbitacin I | SW 1353 | Chondrosarcoma | 5.06 (24h) | [1] |

| Cucurbitacin I | HCT116 | Colorectal Cancer | 0.7184 (48h) | [1] |

| Sterenoid E | HL-60 | Promyelocytic Leukemia | 4.7 | [2] |

| Sterenoid E | SMMC-7721 | Hepatic Cancer | 7.6 | [2] |

| Cucurbitacin B | MDA-MB-231 | Breast Cancer | 10⁻⁸ - 10⁻⁷ M (ED50) | [11] |

| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | HeLa | Cervical Cancer | 1.29 | [19] |

| (5α,24E)-3β-acetoxyl-26-hydroxylanosta-8,24-dien-7-one | A549 | Lung Cancer | 1.50 | [19] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Tetracyclic triterpenoids, particularly those from the lanostane and dammarane classes, have demonstrated potent anti-inflammatory effects. Their primary mechanism of action in this context is the inhibition of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[17]

Part 4: The Practitioner's Handbook - Experimental Protocols

The successful study of tetracyclic triterpenoids hinges on robust and well-validated experimental methodologies. This section provides a detailed, step-by-step guide to the isolation, purification, and structural elucidation of these fascinating molecules.

Protocol for Isolation and Purification of Tetracyclic Triterpenoids from Plant Material

This protocol outlines a general procedure for the extraction and chromatographic purification of tetracyclic triterpenoids. The choice of solvents and chromatographic conditions should be optimized based on the specific properties of the target compounds and the plant matrix.

Step 1: Plant Material Preparation and Extraction

-

Drying and Grinding: Air-dry the plant material (e.g., leaves, roots, stems) at room temperature or in an oven at a low temperature (40-50°C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., ethanol, methanol, or a mixture of chloroform and methanol) at room temperature for 24-72 hours with occasional shaking.

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a thimble and extract with a suitable solvent in a Soxhlet apparatus for 6-24 hours.[20]

-

Ultrasonic-Assisted Extraction (UAE): Suspend the powdered material in a solvent and subject it to ultrasonication for 20-40 minutes. This method can enhance extraction efficiency and reduce extraction time.[21]

-

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Step 2: Preliminary Purification by Liquid-Liquid Partitioning

-

Solvent Partitioning: Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v). Partition this solution against a non-polar solvent like n-hexane to remove lipids and chlorophyll. The more polar triterpenoids will remain in the aqueous methanol layer. Repeat this step until the hexane layer is colorless.

-

Further Partitioning: The aqueous methanol layer can be further partitioned with solvents of increasing polarity, such as dichloromethane and ethyl acetate, to achieve a preliminary fractionation of the triterpenoids.

Step 3: Chromatographic Purification

-

Column Chromatography:

-

Pack a glass column with silica gel (60-120 or 230-400 mesh) as a stationary phase.

-

Dissolve the fractionated extract in a minimal amount of solvent and adsorb it onto a small amount of silica gel.

-

Apply the sample to the top of the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, followed by methanol).

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).[22]

-

-

Preparative High-Performance Liquid Chromatography (HPLC): For final purification of individual compounds, use preparative HPLC with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water or methanol/water).

Caption: A typical workflow for the isolation and purification of tetracyclic triterpenoids.

Protocol for Structural Elucidation

The unambiguous determination of the chemical structure of a purified tetracyclic triterpenoid requires a combination of spectroscopic techniques.

Step 1: Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Use techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) to determine the accurate mass of the molecular ion. This allows for the determination of the elemental composition and molecular formula.

Step 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information about the number, chemical environment, and connectivity of protons in the molecule.

-

¹³C NMR: Provides information about the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary, carbonyl).

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assembling the carbon skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.[23]

-

By integrating the data from these spectroscopic techniques, the complete three-dimensional structure of a novel tetracyclic triterpenoid can be elucidated.

Conclusion: A Future Forged in Nature's Crucible

The tetracyclic triterpenoids represent a compelling and enduring frontier in natural product chemistry and drug discovery. Their intricate structures, born from elegant biosynthetic pathways, give rise to a remarkable spectrum of biological activities with significant therapeutic potential. As our understanding of their mechanisms of action deepens, and as our analytical and synthetic capabilities advance, we are poised to unlock even greater potential from these remarkable natural compounds. This guide has sought to provide a comprehensive yet practical foundation for researchers venturing into this exciting field. The path from plant extract to clinical candidate is long and challenging, but for those equipped with a thorough understanding of the fundamental principles, the rewards, both scientific and societal, can be immense.

References

A comprehensive list of references is available upon request. For the purpose of this guide, in-text citations refer to the search results that informed the content. The following is a selection of key resources:

- Benchchem. (n.d.). Exploring the Cytotoxic Effects of Cucurbitacin I on Tumor Cells: A Technical Guide.

- ResearchGate. (n.d.). Cytotoxicity IC 50 values (μM) of compounds 1 − 12 against human tumor cell lines.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- MDPI. (n.d.). Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends.

- ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a....

- PMC. (n.d.). Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy.

- ResearchGate. (n.d.). The antiproliferative effect of cucurbitacins B, D, and E on cancer line cells.

- ResearchGate. (n.d.). IC 50 value of cucurbitacin-E against MCF-7 cell lines.

- PubMed. (2018). Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines.

- Benchchem. (n.d.).

- Wiley Online Library. (2008). Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo.

- Science.gov. (n.d.). lines ic50 values: Topics by Science.gov.

- PMC. (2015).

- SpringerLink. (2020). Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells.

- Spandidos Publications. (2022).

- The Royal Society of Chemistry. (n.d.).

- ACG Publications. (2013).

- MDPI. (2026). Hydroalcoholic Extracts of Cucumis prophetarum L. Affect the Insulin Signaling Pathway in an In Vitro Model of Insulin-Resistant L6 Myotubes.

- Benchchem. (n.d.).

- ACS Publications. (2024).

- Semantic Scholar. (n.d.).

- ResearchGate. (2015).

- ResearchGate. (2015).

- Science.gov. (n.d.). cell lines ic50: Topics by Science.gov.

- Journal of Pharmacognosy and Phytochemistry. (2020).

- PubMed. (2024). PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression.

- ResearchGate. (n.d.).

- QIAGEN GeneGlobe. (n.d.). PI3K/AKT Signaling.

- PMC. (n.d.).

- PubMed. (n.d.).

- eScholarship. (n.d.).

- Cell Signaling Technology. (n.d.). NF-κB Signaling.

- PMC. (n.d.). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device.

- ResearchGate. (n.d.).

- MDPI. (n.d.). Ganoderma lucidum Triterpenoids Suppress Adipogenesis and Obesity via PRKCQ Activation: An Integrated In Vivo, In Vitro, and Systems Pharmacology Study.

- ResearchGate. (n.d.). (PDF)

- PubMed. (2022). Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy.

- ResearchGate. (n.d.). (PDF) High Performance Liquid Chromatography of Triterpenes (Including Saponins).

- PMC. (n.d.).

- PubMed. (2007).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective and cost-effective protocol to separate bioactive triterpene acids from plant matrices using alkalinized ethanol: Application to leaves of Myrtaceae species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytojournal.com [phytojournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lines ic50 values: Topics by Science.gov [science.gov]

- 8. Cucurbitacins as Potent Chemo-Preventive Agents: Mechanistic Insight and Recent Trends - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Cucurbitacin B has a potent antiproliferative effect on breast cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cucurbitacin I inhibits the proliferation of pancreatic cancer through the JAK2/STAT3 signalling pathway in vivo and in vitro [jcancer.org]

- 17. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 19. Lanostane triterpenoids from Ganoderma luteomarginatum and their cytotoxicity against four human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. Triterpenoids from Eugenia grandis: structure elucidation by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]